1-(5-Aminomethyl-furan-2-yl)-ethanone
Description
1-(5-Aminomethyl-furan-2-yl)-ethanone is a furan-based ketone derivative characterized by a furan ring substituted with an aminomethyl group at the 5-position and an acetyl group at the 2-position. The aminomethyl group may enhance solubility and bioactivity compared to alkyl or halogen substituents, as seen in related compounds with modified functional groups .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-[5-(aminomethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H9NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4,8H2,1H3 |
InChI Key |
KHZIYMGYRGLDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aminomethyl vs. Alkyl Groups: The aminomethyl group in the target compound may improve water solubility and receptor binding compared to methyl or ethyl substituents, as seen in benzofuran-based antifungal agents .
- Electron-Withdrawing Groups: Nitro and thioether groups (e.g., in indolyl-ethanones) enhance antimalarial activity by increasing electrophilicity and target affinity .
- Phenolic vs. Furan Cores: Phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger enzyme inhibition than furan derivatives, likely due to hydrogen-bonding interactions .
Antimicrobial and Antiviral Activity
- Benzofuran Derivatives: 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c) showed specific activity against respiratory syncytial virus (RSV) in HeLa cells, attributed to its long alkoxy chain enhancing membrane penetration .
- Schiff Base Analogs: Schiff bases derived from 1-(1-hydroxynaphthalen-2-yl)ethanone demonstrated moderate antibacterial activity against E. coli and S. Typhi (MIC = 32–64 µg/mL), suggesting the importance of the hydroxynaphthyl group .
- Antitubercular Compounds: Chalcones synthesized from 1-(4-(quinolin-8-ylamino)phenyl)ethanone exhibited moderate activity against Mycobacterium tuberculosis, highlighting the role of aromatic quinoline moieties .
Enzyme Inhibition
- α-Glucosidase Inhibitors: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) showed higher inhibitory activity (binding energy = −1.34) than acarbose (−0.24), with hydroxyl groups critical for binding .
Key Observations :
- Aminomethyl Substitution: Lower predicted LogP (−0.5) compared to methyl-substituted analogs (LogP = 1.8) suggests improved hydrophilicity .
- Safety Gaps: Compounds like 1-(2-Amino-6-nitrophenyl)ethanone lack thorough toxicological studies, emphasizing the need for caution in handling aminophenyl derivatives .
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